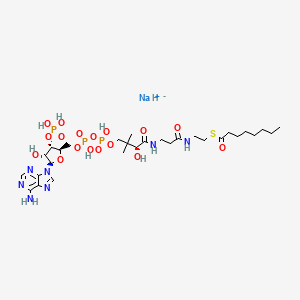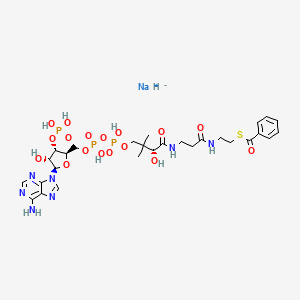
Benzoyl Coenzyme A (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoyl Coenzyme A (sodium salt) is a biochemical compound that plays a crucial role in the microbial metabolism of aromatic compounds. It is an intermediate in various metabolic pathways, particularly in the degradation of aromatic hydrocarbons. This compound is significant in both aerobic and anaerobic metabolic processes, making it a valuable subject of study in microbiology and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
Benzoyl Coenzyme A (sodium salt) can be synthesized through the anaerobic metabolism of benzoate, toluene, and phenylalanine. The synthesis involves the enzyme benzoate-CoA ligase, which catalyzes the formation of Benzoyl Coenzyme A from benzoate . This reaction can occur under both aerobic and anaerobic conditions, depending on the microbial environment .
Industrial Production Methods
Industrial production of Benzoyl Coenzyme A (sodium salt) typically involves microbial fermentation processes. Specific strains of bacteria, such as those from the genera Azoarcus and Comamonas, are cultured under controlled conditions to produce the compound. The fermentation process is optimized to maximize yield and purity, often involving the use of bioreactors and precise control of environmental parameters .
化学反应分析
Types of Reactions
Benzoyl Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:
Reduction: Catalyzed by benzoyl-CoA reductase, leading to the formation of cyclohex-1,5-diene-1-carboxyl-CoA.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADP+: Used in oxidation reactions.
ATP: Required for the activation of benzoate to Benzoyl Coenzyme A.
Specific enzymes: Such as benzoyl-CoA ligase, benzoyl-CoA reductase, and various synthases
Major Products
The major products formed from these reactions include:
Cyclohex-1,5-diene-1-carboxyl-CoA: From reduction reactions.
3,4-Dehydroadipyl-CoA semialdehyde: From oxidation reactions.
Polyketide derivatives: From substitution reactions involving plant enzymes.
科学研究应用
Benzoyl Coenzyme A (sodium salt) has a wide range of scientific research applications:
Microbial Metabolism: Used to study the anaerobic degradation of aromatic compounds in various bacteria.
Enzyme Kinetics: Serves as a substrate to measure the activity of enzymes like glycine N-acyltransferase.
Biotechnology: Employed in the biosynthesis of antibiotics such as enterocin.
Environmental Science: Acts as a biomarker for the degradation of environmental pollutants.
作用机制
Benzoyl Coenzyme A (sodium salt) exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the activation and subsequent breakdown of aromatic compounds. The molecular targets include enzymes like benzoyl-CoA reductase and various dehydrogenases, which facilitate the conversion of Benzoyl Coenzyme A into other metabolites. These pathways are crucial for the microbial degradation of aromatic hydrocarbons, contributing to the detoxification of environmental pollutants .
相似化合物的比较
Similar Compounds
Butyryl Coenzyme A: Another Coenzyme A derivative involved in fatty acid metabolism.
Succinyl Coenzyme A: Plays a role in the citric acid cycle and is involved in the synthesis of heme.
Acetyl Coenzyme A: A central molecule in metabolism, involved in the synthesis and oxidation of fatty acids.
Uniqueness
Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other Coenzyme A derivatives, it is primarily involved in the microbial metabolism of aromatic hydrocarbons, making it a key compound in environmental and industrial microbiology .
属性
分子式 |
C28H41N7NaO17P3S |
|---|---|
分子量 |
895.6 g/mol |
IUPAC 名称 |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate;hydride |
InChI |
InChI=1S/C28H40N7O17P3S.Na.H/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;/q;+1;-1/t17-,20-,21-,22+,26-;;/m1../s1 |
InChI 键 |
MYYOOIFRNQSKJE-MGNUYOCBSA-N |
手性 SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+] |
规范 SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)
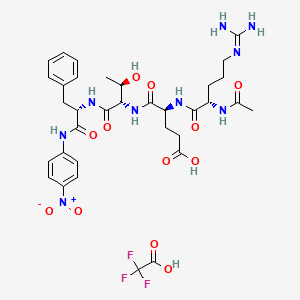
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)
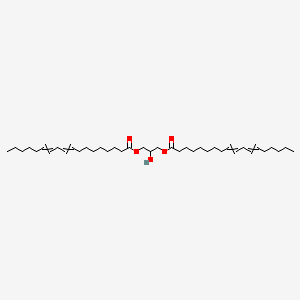
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)
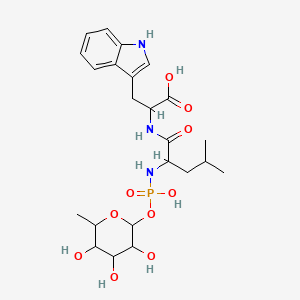
![1-but-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10782987.png)
![1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B10782991.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)

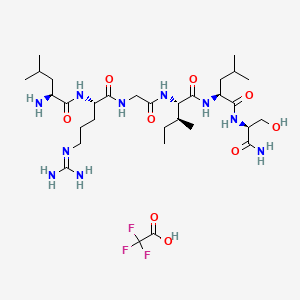
![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)
